2-Methyl-7-[[(4-methyl-2-pyridinyl)amino](2-thienyl)methyl]-8-quinolinol
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Overview
Description
2-Methyl-7-[(4-methyl-2-pyridinyl)aminomethyl]-8-quinolinol is a complex organic compound that features a quinolinol core structure substituted with a methyl group and a thienylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-7-[(4-methyl-2-pyridinyl)aminomethyl]-8-quinolinol typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated quinolinol under palladium catalysis. The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processing, which allows for superheating solvents above their boiling points and performing reactions at elevated temperatures . This method enhances reaction efficiency and scalability, making it suitable for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-7-[(4-methyl-2-pyridinyl)aminomethyl]-8-quinolinol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while reduction may produce quinolinol derivatives with altered functional groups.
Scientific Research Applications
2-Methyl-7-[(4-methyl-2-pyridinyl)aminomethyl]-8-quinolinol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 2-Methyl-7-[(4-methyl-2-pyridinyl)aminomethyl]-8-quinolinol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Compounds with a thiazole ring structure, known for their diverse biological activities.
Pyrimidines: Compounds with a pyrimidine ring structure, often used in medicinal chemistry for their therapeutic potential.
Indoles: Compounds with an indole ring structure, widely studied for their pharmacological properties.
Uniqueness
2-Methyl-7-[(4-methyl-2-pyridinyl)aminomethyl]-8-quinolinol is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. Its quinolinol core, combined with the thienylmethyl and pyridinylamino substituents, makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-methyl-7-[[(4-methylpyridin-2-yl)amino]-thiophen-2-ylmethyl]quinolin-8-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3OS/c1-13-9-10-22-18(12-13)24-20(17-4-3-11-26-17)16-8-7-15-6-5-14(2)23-19(15)21(16)25/h3-12,20,25H,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHTHUGWXOOBIEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(C2=C(C3=C(C=CC(=N3)C)C=C2)O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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